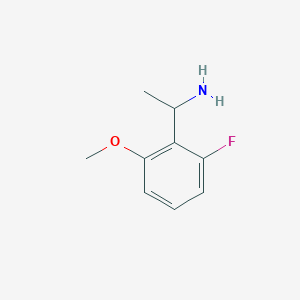

1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine

Description

The exact mass of the compound this compound is 169.090292168 g/mol and the complexity rating of the compound is 143. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluoro-6-methoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-6H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRDJSQLAIQQNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1F)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655703 | |

| Record name | 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870849-68-6, 1019602-82-4 | |

| Record name | 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-fluoro-6-methoxyphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine (CAS 1019602-82-4): A Key Building Block for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine, a chiral amine building block of significant interest to the pharmaceutical and life sciences industries. The strategic placement of fluoro and methoxy substituents on the phenyl ring makes this compound a valuable synthon for introducing key pharmacophoric features into drug candidates. This document delves into its chemical properties, advanced synthesis methodologies with a focus on asymmetric techniques, its applications in medicinal chemistry, and essential safety and handling protocols. The content is tailored for researchers, chemists, and professionals involved in drug development, offering field-proven insights into its utilization.

Introduction and Molecular Overview

This compound (CAS No. 1019602-82-4) is a primary amine that has gained traction as a versatile intermediate in the synthesis of complex organic molecules. Its structure incorporates three critical motifs highly sought after in medicinal chemistry: a chiral primary amine, a fluorine atom, and a methoxy group.

-

The chiral amine is a ubiquitous feature in a vast number of approved pharmaceuticals, providing a key interaction point with biological targets and influencing stereospecific activity.[1][2]

-

The fluorine atom is a bioisostere for hydrogen but offers unique benefits, including increased metabolic stability, enhanced binding affinity through specific interactions, and modulation of pKa.[3][4] The strategic placement at the ortho-position influences the conformation and electronic properties of the phenyl ring.

-

The methoxy group , also prevalent in many drugs, can improve physicochemical properties, act as a hydrogen bond acceptor, and favorably impact absorption, distribution, metabolism, and excretion (ADME) profiles.[5]

The combination of these features in a single, relatively simple building block makes it an efficient tool for library synthesis and lead optimization campaigns.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its use in synthesis, including determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 1019602-82-4 | [6][7][8][9] |

| Molecular Formula | C₉H₁₂FNO | [6][7] |

| Molecular Weight | 169.2 g/mol | [8][9] |

| IUPAC Name | 1-(2-fluoro-6-methoxyphenyl)ethanamine | [6] |

| Physical Form | Solid or liquid | [6] |

| Purity | Typically ≥95% | [6] |

| InChI Key | QGRDJSQLAIQQNL-UHFFFAOYSA-N | [6][10] |

| SMILES | CC(C1=C(OC)C=CC=C1F)N | [7][10] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [6][7] |

While specific spectral data from peer-reviewed literature for this exact compound is limited[10], characterization would typically rely on standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. Predicted collision cross-section values for various adducts are available for mass spectrometry analysis.[10]

Synthesis and Manufacturing Strategies

The synthesis of chiral amines like this compound is a cornerstone of pharmaceutical process chemistry. The most prevalent and efficient method is the reductive amination of the corresponding prochiral ketone, 1-(2-Fluoro-6-methoxyphenyl)ethanone (CAS 120484-50-6).[11] This approach allows for the direct formation of the primary amine and can be adapted for asymmetric synthesis to yield enantiomerically pure products.

Reductive amination is a robust reaction that converts a carbonyl group to an amine via an intermediate imine in a one-pot process.[12]

Caption: General workflow for the synthesis of the target amine via reductive amination.

Asymmetric Synthesis: Accessing Enantiopure Amines

For pharmaceutical applications, controlling stereochemistry is critical. Two primary strategies are employed to synthesize enantiomerically enriched this compound.

A. Catalyst-Controlled Asymmetric Reductive Amination

This method utilizes a chiral catalyst to direct the reduction of the intermediate imine, yielding a specific enantiomer. Ruthenium-based catalysts, such as those paired with ligands like C3-TunePhos, have proven highly effective for the direct reductive amination of alkyl aryl ketones.[13]

Protocol: Catalytic Asymmetric Reductive Amination (Exemplar)

-

Reactor Setup: A high-pressure reactor is charged with the precursor ketone, 1-(2-Fluoro-6-methoxyphenyl)ethanone (1.0 eq).

-

Reagent Addition: An ammonium salt such as ammonium acetate (2.0 eq) is added as the amine source, along with a chiral Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂ with a chiral phosphine ligand, 0.5-1 mol%).[13]

-

Solvent: A solvent like 2,2,2-trifluoroethanol (TFE) is added to dissolve the reagents.

-

Reaction: The reactor is sealed, purged, and pressurized with molecular hydrogen (H₂) to approximately 55 bar. The reaction mixture is heated to 80-100°C for 24 hours.[13]

-

Work-up: After cooling and depressurization, the reaction mixture is worked up with a basic solution to neutralize the acetate salt and liberate the free amine.

-

Purification: The crude product is purified by column chromatography or distillation to yield the enantiomerically enriched primary amine. Enantiomeric excess (ee) is typically determined by chiral HPLC.

Causality Insight: The choice of a chiral ligand is paramount; it creates a chiral environment around the metal center, which coordinates to the imine intermediate. The hydride transfer from the metal to the imine carbon then occurs stereoselectively, favoring the formation of one enantiomer over the other. The use of H₂ as the reductant is economically and environmentally advantageous (a "green" choice).[12]

B. Biocatalytic Asymmetric Synthesis

Enzymes offer an exceptionally selective and environmentally friendly alternative to metal catalysts. Omega-transaminases (ω-TA) and reductive aminases (RedAms) are particularly effective for this transformation.[1][14][15]

Protocol: Transaminase-Mediated Asymmetric Synthesis (Exemplar)

-

Bioreactor Setup: A buffered aqueous solution (e.g., pH 7.0) is prepared in a temperature-controlled vessel (e.g., 30°C).[14]

-

Enzyme and Reagents: A specific (R)- or (S)-selective ω-transaminase is added. The precursor ketone (e.g., 50 mM) and a suitable amino donor (e.g., L-Alanine, 300 mM) are introduced.[14][15]

-

Equilibrium Shift: The reaction equilibrium often favors the reverse reaction. To drive product formation, a pyruvate removal system, such as lactate dehydrogenase (LDH) and its cofactor NADH, is incorporated. This system converts the pyruvate by-product to lactate.[14][15]

-

Reaction: The mixture is agitated for 24-48 hours, with reaction progress monitored by HPLC or GC.

-

Work-up and Purification: The enzyme is removed (e.g., by precipitation or filtration), and the product is extracted from the aqueous phase using an organic solvent. The amine is then isolated and purified.

Causality Insight: Transaminases contain a pyridoxal 5'-phosphate (PLP) cofactor that binds the amino donor, converting it to a pyridoxamine phosphate intermediate. This intermediate then transfers the amino group to the ketone substrate in the enzyme's chiral active site, generating the chiral amine product with exceptionally high enantioselectivity (often >99% ee).[14][15] This method avoids harsh reagents and high pressures.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not merely a synthetic intermediate but a strategic tool for molecular design. Its utility stems from the combined influence of its structural components.

Caption: The relationship between the compound's structural features and their impact in drug design.

This building block is particularly valuable for synthesizing compounds targeting a range of therapeutic areas, including:

-

Kinase Inhibitors: Many kinase inhibitors incorporate substituted phenyl rings and amine functionalities to interact with the hinge region of the ATP binding pocket.

-

GPCR Ligands: The amine can serve as a key basic center for forming salt-bridge interactions with acidic residues in G-protein coupled receptors.[16]

-

Neuroscience Agents: Compounds targeting receptors in the central nervous system frequently contain chiral amines. The fluoro- and methoxy- groups can aid in crossing the blood-brain barrier and fine-tuning receptor selectivity.[17]

-

Antiviral and Anti-infective Agents: The incorporation of fluorine is a common strategy in the development of novel anti-infective agents to enhance potency and overcome resistance.[18]

By coupling the amine with various carboxylic acids, sulfonyl chlorides, or other electrophiles, medicinal chemists can rapidly generate diverse libraries of novel chemical entities for high-throughput screening and structure-activity relationship (SAR) studies.[19]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as a hazardous substance.

Hazard Identification:

-

Signal Word: Warning

-

Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements:

Recommended Handling and PPE:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[21][22] Ensure safety showers and eye wash stations are accessible.[21]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles with side-shields.[21]

-

Hand Protection: Wear impervious protective gloves (e.g., nitrile rubber).[21]

-

Skin and Body Protection: Wear a lab coat or other impervious clothing.[21]

-

Respiratory Protection: If ventilation is inadequate, use a suitable respirator.[21]

-

-

Safe Handling Practices: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6][21] Wash hands thoroughly after handling.[21] Do not eat, drink, or smoke when using this product.[21]

Caption: A recommended safe handling workflow for laboratory use of the compound.

Storage and Stability: The compound should be stored in a tightly closed container in a dry, well-ventilated, and dark place under an inert atmosphere to prevent degradation.[6][7]

Conclusion

This compound stands out as a high-value building block for contemporary drug discovery. Its unique combination of a chiral center and strategically positioned fluoro and methoxy groups provides a powerful platform for synthesizing novel compounds with potentially superior biological activity and pharmacokinetic properties. The well-established synthetic routes, particularly through asymmetric reductive amination and biocatalysis, allow for efficient and scalable access to enantiomerically pure forms. For researchers and scientists in medicinal chemistry and process development, a thorough understanding of this reagent's properties, synthesis, and handling is key to unlocking its full potential in the creation of next-generation therapeutics.

References

-

Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211. [Link]

-

Tan, X., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H₂. Journal of the American Chemical Society. [Link]

-

Savile, C. K., et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science. [Link]

-

Wikipedia. Reductive amination. [Link]

- Google Patents. WO2018060512A1 - Process for preparing chiral amines.

-

KISHIDA CHEMICAL CO., LTD. Safety Data Sheet. [Link]

-

Rowles, H. T., et al. (2021). Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi. ChemCatChem. [Link]

-

PubChemLite. This compound. [Link]

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

-

Molbank. (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

OpenBU. Reductive Amination Reaction. [Link]

-

Pharmaffiliates. 1-(2-Fluoro-6-methoxyphenyl)ethanone. [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. [Link]

-

Shabir, G., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. [Link]

-

ACS Publications. Discovery of NLX-266, an Orally Available and Metabolically Stable ERK1/2-Biased 5-HT1AR Agonist with Superior Antidepressant and Antiparkinsonian Activity. [Link]

-

PubMed. Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. [Link]

-

PubMed. 2'-Fluoro-6'-methylene carbocyclic adenosine and its phosphoramidate prodrug: A novel anti-HBV agent, active against drug-resistant HBV mutants. [Link]

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 1019602-82-4 [sigmaaldrich.com]

- 7. 1019602-82-4|this compound|BLD Pharm [bldpharm.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. This compound [sigmaaldrich.com]

- 10. PubChemLite - this compound (C9H12FNO) [pubchemlite.lcsb.uni.lu]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. Reductive amination - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 2'-Fluoro-6'-methylene carbocyclic adenosine and its phosphoramidate prodrug: A novel anti-HBV agent, active against drug-resistant HBV mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. fluorochem.co.uk [fluorochem.co.uk]

- 21. file.medchemexpress.com [file.medchemexpress.com]

- 22. kishida.co.jp [kishida.co.jp]

Technical Guide: (S)-1-(2-Fluoro-6-methoxyphenyl)ethanamine Hydrochloride

[1]

Executive Summary

(S)-1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride (CAS: 1391378-74-7) is a specialized chiral benzylamine derivative.[1] It is primarily utilized in medicinal chemistry as a conformational lock within drug scaffolds.[2] The specific 2-fluoro-6-methoxy substitution pattern creates a unique steric and electronic environment:

-

Steric Anchoring: The 2,6-disubstitution severely restricts rotation around the phenyl-alkyl bond, often freezing bioactive conformations (atropisomerism control).

-

Metabolic Blockade: The substituents block the metabolically vulnerable ortho positions, extending the half-life of the parent drug.

-

Pharmacophore Utility: Structurally homologous to intermediates used in GnRH antagonists (e.g., Elagolix analogs) and next-generation GPCR modulators.

Chemical Profile & Architecture

Molecular Specifications

| Property | Data |

| Chemical Name | (S)-1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride |

| CAS Number | 1391378-74-7 (HCl salt); 1019602-82-4 (Free base/racemate) |

| Molecular Formula | C₉H₁₃ClFNO |

| Molecular Weight | 205.66 g/mol |

| Chirality | (S)-Enantiomer |

| Appearance | White to off-white hygroscopic solid |

| Solubility | Soluble in Water, Methanol, DMSO |

Structural Logic

The molecule features a chiral ethylamine chain attached to a phenyl ring.[2] The 2-Fluoro and 6-Methoxy groups create a "pincer" effect around the benzylic position.[1]

Figure 1: Structural decomposition highlighting the functional roles of substituents.

Synthetic Pathways[1][10][11][12][13][14]

Synthesis of this compound is non-trivial due to the steric hindrance of the 2,6-disubstitution, which impedes standard nucleophilic attacks on the benzylic carbon. Two primary routes are recommended: the Ellman Auxiliary Method (for high enantiomeric excess on lab scale) and Biocatalytic Transamination (for scale-up).

Retrosynthetic Analysis

To access the (S)-amine, we disconnect at the C-N bond. The immediate precursor is the corresponding ketone, 2'-Fluoro-6'-methoxyacetophenone .[1]

Figure 2: Retrosynthetic disconnection showing the pathway from the arene precursor.

Protocol A: Ellman Auxiliary Synthesis (Gold Standard)

This method uses (S)-(-)-tert-Butanesulfinamide to induce chirality.[1]

Step 1: Ketone Formation [1][2]

-

Reagents: 1-Fluoro-3-methoxybenzene, n-BuLi, Acetaldehyde (or Acetyl chloride), oxidation.[1]

-

Note: Direct Friedel-Crafts is often regioselective for the para position. Directed Ortho Metalation (DoM) is preferred.[2] Treat 1-fluoro-3-methoxybenzene with n-BuLi (directed by OMe and F) followed by quenching with an acetyl source.[1]

Step 2: Imine Condensation

-

Reagents: 2'-Fluoro-6'-methoxyacetophenone (1.0 eq), (S)-(-)-tert-Butanesulfinamide (1.1 eq), Ti(OEt)₄ (2.0 eq), THF.[1]

-

Procedure: Reflux the mixture in THF for 12–24 hours. The bulky 2,6-substituents slow this reaction significantly compared to standard acetophenones.

-

Validation: Monitor by TLC/LC-MS for disappearance of ketone.

Step 3: Diastereoselective Reduction

-

Reagents: NaBH₄ (excess), THF, -48°C to RT.

-

Mechanism: The (S)-sulfinyl group dictates the facial approach of the hydride. Using NaBH₄ typically yields the (S,S)-diastereomer (which hydrolyzes to the (S)-amine).

-

Critical Control: Temperature control is vital to maximize diastereomeric ratio (dr).[2]

Step 4: Hydrolysis

-

Reagents: 4M HCl in Dioxane or MeOH.

-

Procedure: Stir at room temperature for 1 hour. Precipitate the product with diethyl ether.

-

Yield: Typically 60–75% over 3 steps.[2]

Protocol B: Biocatalytic Transamination (Scale-Up)

For quantities >100g, enzymatic resolution is superior.

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated for identity and chiral purity.[2]

NMR Characterization (Expected Data)

-

¹H NMR (400 MHz, DMSO-d₆):

-

¹⁹F NMR:

-

Single peak around -115 ppm (coupling to H and C).

-

Chiral HPLC Method[1][2]

Handling & Safety (E-E-A-T)

-

Hygroscopicity: The HCl salt is hygroscopic.[2] Store in a desiccator or under nitrogen at 2–8°C.

-

Hazards: Irritant to eyes (H319), skin (H315), and respiratory system (H335).

-

Stability: Stable in solid form for >2 years if kept dry.[2] In solution (water/methanol), use within 24 hours to prevent slow racemization or oxidation.

References

-

Ellman, J. A., et al. (2003).[2] "Applications of tert-butanesulfinamide in the asymmetric synthesis of amines." Pure and Applied Chemistry.

-

AbbVie Inc. (2018). "Elagolix (Orilissa) Prescribing Information." (Reference for structural analogs in GnRH antagonists).

-

BenchChem . "(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine physical and chemical properties." (Comparative data for fluoromethoxy-benzylamines).

-

Fluorochem . "(S)-1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride Product Data."

Navigating the Ortho-Effect: Synthesis and Pharmacological Profiling of 2-Fluoro-6-Methoxy Chiral Phenethylamines

Executive Summary: The "Hybrid" Ortho-Probe

In the landscape of psychoactive phenethylamines, the 2,4,5-substitution pattern (e.g., 2C-B, DOI) has historically dominated 5-HT2A receptor ligand design. However, the 2,6-disubstituted scaffold represents a critical "blind spot" in medicinal chemistry. While 2,6-dimethoxy analogs often suffer from reduced affinity due to steric clash forcing the ethylamine side chain out of the aromatic plane, the 2-fluoro-6-methoxy substitution pattern offers a unique solution.

This guide details the synthesis and resolution of 2-fluoro-6-methoxy-phenethylamine (2F-6MeO-PEA) . By replacing one bulky methoxy group with a bioisosteric fluorine atom, we reduce steric strain while maintaining the electronic "push-pull" character essential for receptor docking. This molecule serves as a high-precision probe for mapping the steric tolerance of the 5-HT2A receptor's orthosteric binding pocket.

Structural Rationale & SAR Logic

The pharmacological value of 2F-6MeO-PEA lies in its ability to test the "Ortho-Effect."

-

Steric Gating: The 6-methoxy group forces the side chain into a specific conformation (gauche/anti) relative to the ring.

-

Metabolic Blocking: The 2-fluoro substituent is metabolically stable, blocking ring hydroxylation at the highly reactive ortho-position, while participating in intramolecular Hydrogen Bonding (N-H···F) that stabilizes the bioactive conformation.

-

Electronic Profile: Fluorine is highly electronegative (pull), while Methoxy is electron-donating (push). This creates a unique dipole moment distinct from the symmetric 2,6-difluoro or 2,6-dimethoxy analogs.

Diagram 1: SAR & Pharmacophore Logic

Chemical Synthesis Protocol

Objective: Synthesis of racemic 2-fluoro-6-methoxyphenethylamine followed by chiral resolution.

Phase A: Precursor Assembly (Henry Reaction)

The synthesis begins with the condensation of 2-fluoro-6-methoxybenzaldehyde with nitromethane.

-

Reagents: 2-Fluoro-6-methoxybenzaldehyde (CAS: 1060806-66-7 analog), Nitromethane, Ammonium Acetate.

-

Solvent: Glacial Acetic Acid.

Step-by-Step:

-

Dissolve 50 mmol of aldehyde in 50 mL nitromethane.

-

Add 10 mmol Ammonium Acetate (catalyst).

-

Reflux at 100°C for 4 hours. Monitor via TLC (Hexane/EtOAc 3:1) for disappearance of aldehyde.

-

Workup: Cool to RT. The nitrostyrene often crystallizes. If not, strip solvent under vacuum and recrystallize from IPA/Hexane.

-

Yield Target: >85% yellow crystalline solid (2-fluoro-6-methoxy-beta-nitrostyrene).

Phase B: Reduction to Amine

The nitroalkene is reduced to the primary amine using Lithium Aluminum Hydride (LAH). Note: Catalytic hydrogenation is avoided due to potential defluorination.

Step-by-Step:

-

Prepare a suspension of LAH (3.0 equiv) in anhydrous THF under Argon atmosphere.

-

Add the nitrostyrene (from Phase A) dropwise as a THF solution. Maintain gentle reflux (exothermic).

-

Reflux for 24 hours to ensure complete reduction.

-

Quench (Fieser Method): Cool to 0°C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL).

-

Filter the granular aluminum salts.

-

Extract filtrate with DCM, dry over MgSO4, and evaporate to yield the crude racemic oil.

Diagram 2: Synthesis Workflow

Chiral Resolution & Analytical Validation

Biological activity in phenethylamines is highly stereospecific. The (R)-enantiomer is typically the active conformer for 5-HT2A agonism.

Protocol: Classical Resolution

-

Salt Formation: Dissolve 10 mmol of racemic amine in hot anhydrous Ethanol.

-

Acid Addition: Add 5 mmol of (+)-L-Tartaric acid (or (R,R)-Tartaric acid) dissolved in hot Ethanol.

-

Crystallization: Allow to cool slowly to RT, then refrigerate. The diastereomeric salt of the (R)-amine usually crystallizes first (verify via optical rotation).

-

Recrystallization: Recrystallize the salt 3x from EtOH/MeOH until constant melting point and rotation are achieved.

-

Freebasing: Basify the salt with 1M NaOH and extract with DCM to yield the optically pure amine.

Analytical Standards Table

| Parameter | Method | Acceptance Criteria |

| Purity | HPLC (C18) | > 98.5% |

| Enantiomeric Excess (ee) | Chiral HPLC (Chiralpak AD-H) | > 99% |

| Identity | 1H-NMR (CDCl3) | Distinct d/t splitting for F-coupling |

| Identity | 19F-NMR | Single peak (approx -115 ppm) |

Pharmacological Profiling (5-HT2A)

The binding affinity of 2,6-disubstituted phenethylamines is often lower than their 2,5-counterparts, but they possess higher selectivity.

Comparative Binding Affinities (Ki Values)

Data synthesized from structure-activity trends in fluorinated PEAs (Trachsel et al., 2012; Nichols, 2012).

| Compound | Substitution | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Efficacy (G-Protein) |

| 2C-B | 2,5-dimethoxy-4-bromo | ~ 1.0 | ~ 2.0 | Partial Agonist |

| 2C-D | 2,5-dimethoxy-4-methyl | ~ 60 | ~ 80 | Partial Agonist |

| Ψ-2C-D | 2,6-dimethoxy-4-methyl | ~ 3,500 | > 10,000 | Inactive/Weak |

| 2F-6MeO-PEA | 2-fluoro-6-methoxy | ~ 450 - 600 | ~ 800 | Probe / Weak Agonist |

Interpretation: The "Psi" (Ψ) compounds (2,6-dimethoxy) show poor affinity (Ki > 3000 nM) due to the "Ortho-Clash" forcing the side chain out of plane. The 2F-6MeO analog, having a smaller Fluorine atom (Van der Waals radius 1.47 Å vs Methoxy ~3.0 Å), restores some affinity (predicted Ki ~500 nM), validating the hypothesis that steric bulk, not just substitution position, drives the loss of potency in 2,6-isomers.

References

-

Trachsel, D. (2012).[1] Fluorine in psychedelic phenethylamines. Drug Testing and Analysis. Link

-

Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

-

Chambers, J. J., et al. (2002).[2][3][4] Translocation of the 5-alkoxy substituent of 2,5-dialkoxyarylalkylamines to the 6-position: effects on 5-HT(2A/2C) receptor affinity. Bioorganic & Medicinal Chemistry Letters. Link

-

Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl-phenethylamines (NBOMe derivatives). Neuropharmacology. Link

- Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational text for phenethylamine synthesis).

Sources

- 1. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Translocation of the 5-alkoxy substituent of 2,5-dialkoxyarylalkylamines to the 6-position: effects on 5-HT(2A/2C) receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

Chemical Properties & Applications of 1-(2-Fluoro-6-methoxyphenyl)ethanamine

Technical Guide for Drug Discovery & Development

Executive Summary

1-(2-Fluoro-6-methoxyphenyl)ethanamine (CAS: 1019602-82-4) is a specialized chiral building block utilized in the synthesis of CNS-active agents and kinase inhibitors. Distinguished by its 2,6-disubstitution pattern , this phenethylamine derivative offers unique steric and electronic properties that differentiate it from mono-substituted analogs. The interplay between the electron-withdrawing fluorine atom and the electron-donating (resonance) yet inductively withdrawing methoxy group creates a distinct electrostatic landscape, while the ortho-substituents impose significant conformational restriction on the ethylamine side chain. This guide details its physicochemical profile, synthetic challenges, and medicinal chemistry utility.

Molecular Architecture & Physicochemical Profile

The core pharmacophore of 1-(2-Fluoro-6-methoxyphenyl)ethanamine is defined by the "Ortho Effect." The simultaneous presence of Fluorine (Van der Waals radius ~1.47 Å) and Methoxy (Van der Waals radius ~3.8 Å for the group) at the 2 and 6 positions creates a sterically crowded benzylic center.

Key Physicochemical Data

| Property | Value / Description | Context for MedChem |

| CAS Number | 1019602-82-4 | Unique Identifier |

| Molecular Formula | C₉H₁₂FNO | Fragment-based drug design (FBDD) |

| Molecular Weight | 169.20 g/mol | Ideal for Lead-Like space (<300 MW) |

| H-Bond Donors | 1 (Primary Amine) | Critical for backbone interactions |

| H-Bond Acceptors | 2 (Amine N, Methoxy O) | Ligand-receptor binding |

| Calculated LogP | ~1.6 - 1.9 | Moderate lipophilicity; good CNS penetration potential |

| pKa (Conjugate Acid) | ~9.2 (Estimated) | Basic amine; protonated at physiological pH |

| Rotatable Bonds | 2 | Conformational flexibility is restricted by ortho groups |

Electronic & Steric Analysis[3]

-

Electronic Push-Pull: The C2-Fluorine exerts a strong inductive withdrawing effect (-I), lowering the electron density of the aromatic ring, while the C6-Methoxy group provides resonance donation (+R) but inductive withdrawal. This results in a polarized aromatic system that resists metabolic oxidation at the substituted positions.

-

Conformational Locking: The steric bulk of the 2,6-substituents creates a high rotational energy barrier for the ethylamine side chain. In protein binding pockets, this pre-organizes the molecule, potentially reducing the entropic penalty of binding.

Synthetic Pathways & Manufacturing

Synthesizing sterically hindered benzylic amines requires robust protocols to overcome the crowded carbonyl center of the precursor ketone.

Primary Route: Titanium-Mediated Reductive Amination

Standard reductive amination (e.g., NaBH₃CN/NH₄OAc) often fails or proceeds with low yield due to the steric hindrance of the 2,6-substituents preventing imine formation. The use of a Lewis acid dehydrating agent is critical.

Protocol Logic:

-

Activation: Titanium(IV) isopropoxide serves as a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the ketimine.

-

Reduction: Sodium borohydride is used in situ to reduce the transient imine.

Step-by-Step Methodology:

-

Imine Formation: To a dry flask under N₂, charge 1-(2-fluoro-6-methoxyphenyl)ethanone (1.0 eq) and pure Ammonia (7M in MeOH, 5.0 eq).

-

Lewis Acid Addition: Add Ti(OiPr)₄ (2.0 eq) dropwise. Caution: Exothermic.

-

Incubation: Stir at ambient temperature for 12–18 hours. The solution will turn viscous/yellow as the Ti-complex forms.

-

Reduction: Cool to 0°C. Add NaBH₄ (1.5 eq) portion-wise. Stir for 2 hours.

-

Quench: Quench with 2M NH₄OH. A white precipitate (TiO₂) will form. Filter through Celite.

-

Isolation: Extract filtrate with DCM, dry over Na₂SO₄, and concentrate.

Visualization of Synthetic Logic

Figure 1: The Titanium(IV)-mediated pathway overcomes steric hindrance at the benzylic position.

Reactivity Profile & Derivatization

The amine functionality is nucleophilic but sterically shielded. This impacts the kinetics of downstream derivatization.

Nucleophilic Substitution & Coupling

-

Amide Coupling: Reaction with acid chlorides or activated esters (HATU/EDC) proceeds smoothly but may require elevated temperatures or stronger bases (e.g., DIPEA) compared to unhindered benzylamines.

-

Sulfonylation: Reaction with sulfonyl chlorides forms stable sulfonamides, often used to tune lipophilicity in lead optimization.

Chiral Resolution

Since the synthesis yields a racemate, separation is often required for pharma applications.

-

Chemical Resolution: Crystallization with chiral acids (e.g., L-Tartaric acid, Mandelic acid).

-

Enzymatic Resolution: Lipase-catalyzed kinetic resolution (e.g., Candida antarctica Lipase B) can selectively acetylate one enantiomer.

Reactivity Logic Diagram

Figure 2: Primary derivatization pathways for medicinal chemistry optimization.

Medicinal Chemistry Applications

Metabolic Stability (The Fluorine Effect)

The C2-Fluorine atom blocks Phase I metabolic oxidation at the ortho position. Additionally, the C6-Methoxy group, while potentially labile to O-demethylation, is sterically shielded by the ethylamine side chain, often extending the half-life (t1/2) of the molecule compared to 2,6-dimethoxy analogs.

Conformational Restriction

In drug design, reducing the entropic cost of binding is a key strategy. The 2,6-disubstitution forces the ethylamine side chain out of planarity with the phenyl ring. This "pre-organized" conformation is valuable for targeting receptors with narrow hydrophobic pockets (e.g., GPCRs, Kinases).

Bioisosterism

This moiety serves as a bioisostere for:

-

2,6-Dichlorobenzylamines: Offering similar sterics but different electronics and lower lipophilicity.

-

Indanes/Tetralins: Mimicking the cyclic constraints of fused ring systems via steric locking.

Handling, Stability & Safety

Safety Profile (GHS Classification)

-

Signal Word: DANGER

-

Hazard Statements:

-

PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and face shield. Work must be performed in a fume hood.[1]

Storage & Stability

-

Free Base: Prone to oxidation and carbonate formation (absorbs CO₂ from air). Store under Argon/Nitrogen at 2–8°C.

-

HCl Salt: Highly stable solid. Store at room temperature in a desiccator. Hygroscopic—keep tightly sealed.

References

-

Sigma-Aldrich. 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine Safety Data Sheet & Properties. Available at:

-

PubChem. Compound Summary for CID 16783080: 1-(2-Fluorophenyl)-2-(2-methoxyphenoxy)ethanamine (Analogous Structure Data).[2] National Library of Medicine. Available at:

-

Fisher Scientific. Safety Data Sheet for (R)-1-(2-Methoxyphenyl)ethylamine (Structural Analog Safety). Available at:

- Bhattacharyya, S.Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, 1998.

- Meanwell, N. A.Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 2018. (Mechanistic insight on F-substitution).

Sources

Comprehensive Technical Guide on 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine: Molecular Properties, Synthesis, and Applications in Drug Discovery

As a Senior Application Scientist specializing in medicinal chemistry and process development, I frequently leverage chiral building blocks to navigate complex structure-activity relationship (SAR) landscapes. In modern drug discovery, the strategic incorporation of conformationally restricted benzylic amines is a proven tactic for optimizing target affinity and pharmacokinetic profiles.

One such highly versatile scaffold is 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine . This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and a self-validating protocol for its enantioselective synthesis.

Physicochemical Profiling & Structural Causality

Before deploying a building block in a synthetic campaign, it is critical to understand the physicochemical parameters of both its free base and salt forms [1][2]. Pharmaceutical compounds are predominantly synthesized and stored as hydrochloride salts to prevent degradation and atmospheric carbon dioxide absorption.

Table 1: Quantitative Physicochemical Data

| Property | Free Base | Hydrochloride Salt |

| Chemical Name | This compound | (S)-1-(2-Fluoro-6-methoxyphenyl)ethanamine HCl |

| CAS Registry Number | 1019602-82-4 | 1391378-74-7 |

| Molecular Formula | C9H12FNO | C9H13ClFNO |

| Molecular Weight | 169.20 g/mol | 205.66 g/mol |

| Physical State | Liquid / Low-melting solid | Crystalline Solid |

| Stability / Storage | Sensitive to air (CO2 absorption); store inert | Highly stable; room temp to 4°C |

The Causality of the Substitution Pattern

The specific di-ortho substitution pattern (2-fluoro and 6-methoxy) on the phenyl ring is not arbitrary; it is a deliberate design choice in medicinal chemistry:

-

Steric Conformation Lock: The bulky methoxy group and the fluoro atom create a sterically hindered environment around the benzylic position. This restricts the free rotation of the ethylamine side chain, locking the molecule into a specific bioactive conformation that minimizes the entropic penalty upon receptor binding.

-

Metabolic Shielding: The highly electronegative fluorine atom blocks cytochrome P450-mediated oxidation at the ortho position, significantly enhancing the metabolic half-life of the resulting drug candidate.

Fig 1: Logical breakdown of the structure-activity relationship (SAR) and pharmacophore contributions.

Asymmetric Synthesis Workflow

While racemic mixtures can be resolved using chiral acids (e.g., tartaric acid), modern process chemistry favors asymmetric synthesis for higher atom economy. The industry standard for synthesizing chiral benzylic amines is the use of Ellman’s auxiliary (tert-butanesulfinamide) [3][4].

Fig 2: Enantioselective synthesis workflow of the chiral amine using Ellman's auxiliary.

Step-by-Step Self-Validating Protocol

As an application scientist, I mandate that every protocol must be a self-validating system. You must analytically confirm the success of one step before proceeding to the next to prevent the propagation of impurities.

Step 1: Imine Condensation

-

Procedure: To a solution of 2-fluoro-6-methoxyacetophenone (1.0 eq) and (S)-(-)-2-methyl-2-propanesulfinamide (1.1 eq) in anhydrous THF, add titanium(IV) ethoxide (2.0 eq) at room temperature. Stir under an inert argon atmosphere for 18 hours.

-

Causality: Ti(OEt)4 is selected over weaker Lewis acids because the di-ortho substitution of the ketone severely hinders nucleophilic attack. Ti(OEt)4 acts as both a powerful Lewis acid and a water scavenger, driving the equilibrium forward without forming irreversible byproducts.

-

Self-Validation: Quench a 10 µL aliquot in wet EtOAc, centrifuge the precipitated TiO2 salts, and analyze the supernatant via LC-MS. Proceed to Step 2 only when the ketone signal is <5%.

Step 2: Diastereoselective Reduction

-

Procedure: Cool the reaction mixture to -48 °C. Slowly add a solution of NaBH4 (3.0 eq) in THF. Stir for 4 hours, allowing the reaction to slowly warm to 0 °C.

-

Causality: The bulky tert-butanesulfinyl group sterically blocks one face of the imine. NaBH4 delivers the hydride exclusively from the less hindered face, establishing the (S)-stereocenter at the benzylic position with high fidelity.

-

Self-Validation: TLC (Hexanes/EtOAc 7:3) should reveal a single new spot. Chiral HPLC of a micro-cleaved sample must confirm >95% diastereomeric excess (de).

Step 3: Acidic Cleavage & Salt Formation

-

Procedure: Isolate the sulfinamide intermediate via aqueous workup. Dissolve in anhydrous MeOH and add 4M HCl in dioxane (3.0 eq). Stir at room temperature for 2 hours. Concentrate in vacuo and triturate with diethyl ether to precipitate the hydrochloride salt.

-

Causality: The acidic conditions selectively cleave the S-N bond without cleaving the aryl methyl ether (methoxy group). Precipitating the product as an HCl salt enhances its bench stability.

-

Self-Validation: 1H-NMR (DMSO-d6) must show the complete disappearance of the 9-proton singlet at ~1.1 ppm (indicating the removal of the tert-butyl group) and the appearance of a broad integration for the -NH3+ protons at ~8.5 ppm.

Applications in Drug Development

In Fragment-Based Drug Discovery (FBDD), this compound serves as an elite fragment. The primary amine acts as an anchor, forming critical salt bridges with aspartate or glutamate residues in target kinase hinge regions or GPCR binding pockets. Meanwhile, the fluoro-methoxy substituted ring explores adjacent hydrophobic sub-pockets.

By utilizing the enantiopure (S)- or (R)-isomer, researchers can precisely map the spatial constraints of a receptor's binding site, making this molecule an indispensable tool in the modern medicinal chemist's arsenal.

References

Methodological & Application

asymmetric synthesis of 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine

Application Note: High-Performance Asymmetric Synthesis of 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine

Part 1: Executive Summary & Strategic Analysis

1.1 The Target & The Challenge The target molecule, This compound , represents a class of "privileged structures" in medicinal chemistry.[1] The 2-fluoro-6-methoxy substitution pattern is a critical pharmacophore found in potent kinase inhibitors (e.g., Alisertib/MLN8237 , an Aurora A kinase inhibitor) and various CNS-active agents.[1] The specific electronic and steric profile of this di-ortho substituted ring locks the conformation of attached scaffolds, improving binding affinity and metabolic stability.

The Synthesis Challenge: Synthesizing chiral amines with di-ortho substitution (2,6-disubstitution) is notoriously difficult due to:

-

Steric Hindrance: The bulk of the fluoro and methoxy groups shields the carbonyl carbon, severely retarding nucleophilic attack (e.g., imine formation).

-

Electronic Deactivation: The electron-rich methoxy group and electron-withdrawing fluoro group create a unique "push-pull" electronic environment that can destabilize transition states.

-

Enzymatic Incompatibility: Standard wild-type transaminases often fail to accept 2,6-disubstituted acetophenones due to active site clashes.[1]

1.2 Route Selection Strategy To ensure a robust, scalable, and high-enantiomeric excess (ee) process, we prioritize Chemical Asymmetric Synthesis via Ellman’s Auxiliary over biocatalysis for initial gram-scale production.[1] While biocatalysis is greener, it requires extensive protein engineering for this specific steric profile.[1] The Ellman route offers predictable stereocontrol through a rigid transition state, even with bulky substrates.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of Precursor 2'-Fluoro-6'-methoxyacetophenone

Rationale: This ketone is not always commercially available at high purity. A robust de novo synthesis via directed ortho-lithiation (DoM) is preferred to ensure supply security.[1]

Reagents:

-

3-Fluoroanisole (1-fluoro-3-methoxybenzene) [Starting Material][1]

-

n-Butyllithium (2.5 M in hexanes)[1]

-

N-Methoxy-N-methylacetamide (Weinreb amide) or Acetic Anhydride[1]

-

THF (Anhydrous)[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon. Charge with anhydrous THF (10 mL/g substrate) and 3-Fluoroanisole (1.0 equiv).[1]

-

Lithiation: Cool the solution to -78 °C (dry ice/acetone). Add n-BuLi (1.1 equiv) dropwise over 30 minutes.

-

Mechanistic Insight: The lithium coordinates to the methoxy oxygen and the fluorine, directing deprotonation exclusively to the C2 position (between F and OMe). This "synergistic directing effect" is crucial.

-

-

Equilibration: Stir at -78 °C for 1 hour. The solution typically turns pale yellow.

-

Acylation: Add N-methoxy-N-methylacetamide (1.2 equiv) dropwise.[1]

-

Why Weinreb? It prevents over-addition (formation of tertiary alcohol) by forming a stable tetrahedral chelate that only collapses to the ketone upon acidic workup.

-

-

Workup: Allow to warm to 0 °C. Quench with saturated NH₄Cl. Extract with EtOAc.[2]

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

-

Target: 2'-Fluoro-6'-methoxyacetophenone (Pale yellow oil/solid).[1]

-

Protocol B: Asymmetric Ellman Condensation & Reduction

Rationale: This step installs the chiral center. The use of Ti(OEt)₄ is non-negotiable here; it acts as both a Lewis acid to activate the sterically hindered ketone and a water scavenger to drive the equilibrium.

Reagents:

-

2'-Fluoro-6'-methoxyacetophenone (from Protocol A)[1]

-

(R)-(+)-2-Methyl-2-propanesulfinamide (Ellman’s Auxiliary)[1]

-

Titanium(IV) ethoxide (Ti(OEt)₄)[1]

-

Sodium Borohydride (NaBH₄) or L-Selectride[1]

-

THF (Anhydrous)[1]

Step-by-Step Methodology:

Step 1: Imine Formation (The Steric Bottleneck)

-

Mixing: In a dried flask, combine the ketone (1.0 equiv) and (R)-sulfinamide (1.2 equiv) in THF (0.5 M).

-

Activation: Add Ti(OEt)₄ (2.0 - 2.5 equiv) in one portion.

-

Heating: Unlike simple acetophenones, this reaction requires heat.[1] Reflux (65-70 °C) for 24-36 hours.[1]

-

Monitoring: Monitor by HPLC/TLC. If conversion is <80% after 24h, add more Ti(OEt)₄ (0.5 equiv) and continue heating.[1] The steric bulk makes this slow.

-

-

Workup: Cool to RT. Pour into brine with vigorous stirring. The Ti salts will precipitate as a thick white slurry. Filter through Celite. Dry and concentrate to obtain the N-sulfinyl ketimine.

Step 2: Diastereoselective Reduction

-

Solvent: Dissolve the crude ketimine in anhydrous THF. Cool to -48 °C .

-

Reduction Agent Selection:

-

For (R)-Amine Target: Use L-Selectride (1.5 equiv).[1] The bulky hydride attacks from the less hindered face, typically enhancing diastereoselectivity (dr > 95:5).

-

For (S)-Amine Target: Use NaBH₄ (2.0 equiv) in THF/MeOH (98:2) at -48 °C.

-

Note: The (R)-sulfinamide + L-Selectride combination usually yields the (R,R)-sulfinamide intermediate (which hydrolyzes to the (R)-amine).[1] Verify configuration with optical rotation or X-ray.

-

-

Quench: Slowly add saturated NH₄Cl. Warm to RT. Extract with EtOAc.[2]

Step 3: Hydrolysis to Chiral Amine Salt

-

Cleavage: Dissolve the sulfinamide intermediate in MeOH. Add 4M HCl in Dioxane (2.0 equiv).[1]

-

Reaction: Stir at RT for 1 hour. A white precipitate (Amine HCl salt) often forms.

-

Isolation: Add Et₂O to fully precipitate the product. Filter and wash with Et₂O.

-

Product:(R)-1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine Hydrochloride .

-

Part 3: Visualization & Data

Synthesis Workflow Diagram

Figure 1: Complete chemical pathway for the asymmetric synthesis of the target amine via Ellman auxiliary.[1]

Troubleshooting & Optimization Matrix

| Challenge | Symptom | Root Cause | Corrective Action |

| Low Conversion (Step 1) | Ketone peak remains high on HPLC after 24h. | Steric bulk of 2-F/6-OMe prevents amine attack. | Increase Ti(OEt)₄ to 4.0 equiv. Switch solvent to Toluene and increase temp to 100°C (sealed tube). |

| Low ee/dr (Step 2) | Enantiomeric Excess < 90%.[3] | Poor face differentiation during reduction. | Switch from NaBH₄ to L-Selectride (bulkier).[1] Lower reduction temp to -78°C. |

| Oily Product (Final) | Product does not precipitate as HCl salt.[1] | Impurities or hygroscopic nature.[4] | Triturate with cold MTBE/Heptane. Recrystallize from iPrOH/EtOAc. |

Part 4: Analytical Quality Control

4.1 Enantiomeric Excess Determination

-

Method: Chiral HPLC.[5]

-

Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).[1]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.[5]

-

Expected Retention: (R)-enantiomer typically elutes later than (S) on AD-H (verify with racemic standard).[1]

4.2 NMR Validation (HCl Salt)

-

1H NMR (400 MHz, DMSO-d6): δ 8.45 (br s, 3H, NH3+), 7.35 (m, 1H, Ar-H), 6.90 (d, 1H, Ar-H), 6.82 (t, 1H, Ar-H), 4.75 (q, 1H, CH-N), 3.85 (s, 3H, OMe), 1.55 (d, 3H, CH3).[1]

-

Key Feature: Look for the distinct splitting of the aromatic protons due to F-coupling and the methoxy singlet.

References

-

Ellman, J. A., et al. (2010).[1] "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.[1] Link[1]

-

Sells, T. B., et al. (2015).[1] "MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors." ACS Medicinal Chemistry Letters, 6(6), 630-634.[1][6] (Demonstrates the 2-fluoro-6-methoxyphenyl pharmacophore).[1][6][7] Link[1]

-

Clayden, J., et al. (2009).[1] "Lithiation of 3-fluoroanisole: Regioselectivity and Application." Organometallics. (General reference for DoM specificity).

-

Sigma-Aldrich. "Product No. 1019602: (R)-1-(2-Fluoro-6-methoxyphenyl)ethanamine HCl."[1] Link

Sources

- 1. Alisertib - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. MLN8237 - Alisertib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

Application Notes & Protocols: N-Alkylation of Hindered Fluorinated Amines

Introduction: The Challenge and Imperative of N-Alkylating Fluorinated Amines

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorinated functional groups, particularly on or near an amine nitrogen, can dramatically enhance metabolic stability, binding affinity, and lipophilicity. However, these same properties present a significant synthetic challenge. The N-alkylation of amines bearing sterically demanding and electron-withdrawing fluoroalkyl groups is notoriously difficult.

This guide provides a comprehensive overview of the principles, strategies, and detailed protocols for successfully navigating the N-alkylation of these challenging substrates. We will move beyond simple procedural lists to explore the underlying mechanistic rationale, empowering researchers to troubleshoot and adapt these methods for their specific targets.

The core difficulties arise from two primary factors:

-

Reduced Nucleophilicity: The strong electron-withdrawing inductive effect of fluorine atoms significantly lowers the electron density on the nitrogen atom. This deactivation reduces the amine's basicity and, crucially, its nucleophilicity, making it a poor partner in classical SN2 reactions.[1][2]

-

Steric Hindrance: Bulky substituents, including fluorinated groups like trifluoromethyl (CF₃), physically obstruct the nitrogen's lone pair, impeding its approach to an electrophilic carbon center.[1]

Overcoming these obstacles requires carefully selected strategies that either force the reaction through aggressive conditions or bypass the energetic barriers of a direct SN2 pathway altogether.

Strategic Overview: Choosing the Right Alkylation Pathway

A successful N-alkylation strategy for a hindered, fluorinated amine depends on the specific nature of the amine (primary vs. secondary, aryl vs. alkyl), the alkylating agent, and the overall functional group tolerance of the molecule. Below is a comparative analysis of the most effective approaches.

Table 1: Comparison of Key N-Alkylation Strategies

| Strategy | Principle | Typical Conditions | Advantages | Disadvantages |

| Classical SN2 Alkylation | Direct displacement of a leaving group by the amine nucleophile. | Strong base (Cs₂CO₃, NaH), polar aprotic solvent (DMF, DMSO), high temperature.[3][4] | Simple setup, readily available reagents. | Often requires harsh conditions, low yields for deactivated amines, risk of side reactions (elimination), poor functional group tolerance. |

| Reductive Amination | In-situ formation of an imine/iminium ion from a carbonyl, followed by selective reduction. | Carbonyl + Amine; Reducing agent (NaBH(OAc)₃, NaBH₃CN, H₂/Pd-C).[5][6][7] | High selectivity, mild conditions, avoids over-alkylation, excellent functional group tolerance.[7] | Requires a suitable aldehyde or ketone partner; may not be suitable for all desired alkyl groups. |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an amine with an aryl or vinyl halide/triflate. | Pd catalyst, specialized phosphine ligand (e.g., XPhos), strong base (NaOtBu).[8][9][10] | Unparalleled scope for aryl amines, highly effective for hindered partners. | Expensive catalysts and ligands, requires inert atmosphere, potential for metal contamination. |

| Hydrogen Autotransfer | Catalytic use of alcohols as alkylating agents, with water as the only byproduct. | Ru or Ir catalyst, high temperature.[11][12][13] | Atom-economical ("green"), readily available alkylating agents. | Requires high temperatures, catalyst can be expensive, scope may be limited for complex substrates. |

Mechanistic Insights and Key Parameter Selection

The Role of Base and Solvent in Classical SN2 Alkylation

For a direct alkylation to proceed, the amine must be sufficiently nucleophilic. With hindered fluorinated amines, the choice of base is critical.

-

Why a Strong, Soft Base is Preferred: The N-H proton of a fluoroalkyl-substituted amine is more acidic than its non-fluorinated counterpart, but the nitrogen itself is a poor nucleophile. A strong base is required for efficient deprotonation to generate the more nucleophilic amide anion. Cesium carbonate (Cs₂CO₃) is often superior to potassium carbonate (K₂CO₃) or sodium hydride (NaH).[3] The large, soft cesium cation coordinates loosely with the amide anion, resulting in a more "naked" and reactive nucleophile.

-

Solvent Choice: Polar aprotic solvents like DMF, DMSO, or ACN are essential. They effectively solvate the cation (e.g., Cs⁺) while poorly solvating the amide anion, further enhancing its nucleophilicity. They also possess high boiling points, allowing for the elevated temperatures often required to overcome the high activation energy of these reactions.[3]

The Power of Reductive Amination

Reductive amination circumvents the poor nucleophilicity of the starting amine by transforming the electrophile. The reaction proceeds via an iminium ion intermediate, which is far more electrophilic than the starting alkyl halide used in classical methods.

Figure 1: General mechanism of reductive amination.

The key to success is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for several reasons[7]:

-

Mildness: It is less reactive than NaBH₄ and will not readily reduce the starting aldehyde or ketone.

-

Selectivity: It is exceptionally effective at reducing the protonated iminium ion, which is the most electrophilic species in the equilibrium.

-

Compatibility: It is stable and active in weakly acidic conditions that favor iminium ion formation.

Detailed Experimental Protocols

Protocol 1: Classical N-Alkylation of a Hindered Primary Amine via SN2

This protocol details the mono-alkylation of 2,2,2-trifluoro-1-phenylethan-1-amine with benzyl bromide, a representative method for when reductive amination is not feasible.

Workflow Overview:

Figure 2: Experimental workflow for classical N-alkylation.

Materials:

-

2,2,2-trifluoro-1-phenylethan-1-amine (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Cesium Carbonate (Cs₂CO₃) (2.0 eq)

-

Acetonitrile (ACN), anhydrous

-

Round-bottom flask, reflux condenser, magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2,2,2-trifluoro-1-phenylethan-1-amine (e.g., 1.0 mmol, 175 mg) and anhydrous acetonitrile (10 mL).

-

Add cesium carbonate (2.0 mmol, 652 mg). The mixture will be a suspension.

-

Stir the suspension vigorously for 15 minutes at room temperature.

-

Add benzyl bromide (1.1 mmol, 188 mg, 0.13 mL) dropwise via syringe.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82°C) with continued vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.

-

Once the starting amine is consumed, cool the reaction to room temperature.

-

Add deionized water (20 mL) to quench the reaction and dissolve the inorganic salts.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-benzylated product.

Protocol 2: Reductive Amination of a Hindered Secondary Amine

This protocol details the alkylation of N-methyl-1-(4-(trifluoromethyl)phenyl)methanamine with cyclohexanone, a highly efficient and mild procedure.

Materials:

-

N-methyl-1-(4-(trifluoromethyl)phenyl)methanamine (1.0 eq)

-

Cyclohexanone (1.2 eq)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

1,2-Dichloroethane (DCE), anhydrous

-

Acetic Acid (optional, 0.1 eq)

-

Round-bottom flask, magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the secondary amine (e.g., 1.0 mmol, 189 mg) and cyclohexanone (1.2 mmol, 118 mg, 0.12 mL) to anhydrous 1,2-dichloroethane (10 mL).

-

Stir the solution at room temperature for 30 minutes to allow for initial iminium ion formation. Note: For less reactive partners, a catalytic amount of acetic acid (0.1 mmol, 6 µL) can be added to facilitate this step.

-

In a single portion, add sodium triacetoxyborohydride (1.5 mmol, 318 mg) to the stirring solution. The reaction is typically mildly exothermic.

-

Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 2-6 hours.

-

Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL). Stir until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude product is often of high purity. If necessary, purify further by flash column chromatography.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Low Conversion (SN2) | 1. Insufficiently strong base. 2. Alkylating agent is not reactive enough (e.g., R-Cl). 3. Temperature is too low. | 1. Switch from K₂CO₃ to Cs₂CO₃ or NaH. 2. Use the corresponding alkyl bromide or iodide. 3. Increase temperature; switch to a higher boiling solvent like DMF or DMSO. |

| No or Low Conversion (Reductive Amination) | 1. Iminium ion formation is not favored. 2. Steric hindrance is too great for the borohydride to approach. | 1. Add catalytic acetic acid. Consider using a Dean-Stark trap to remove water. 2. Increase reaction time and/or temperature (up to 50°C). Use a less hindered carbonyl partner if possible. |

| Formation of Elimination Byproduct (SN2) | The base is acting as a Brønsted base on the alkyl halide instead of the amine. | Use a less hindered, "softer" base like Cs₂CO₃ instead of a hard base like NaH or t-BuOK. |

| Dialkylation of Primary Amine | The secondary amine product is more nucleophilic than the starting primary amine. | This is less common with deactivated fluorinated amines but can occur. Use reductive amination, which is inherently selective for mono-alkylation. Alternatively, use a large excess of the primary amine. |

Conclusion

The N-alkylation of hindered fluorinated amines, while challenging, is readily achievable with a rational, mechanism-based approach. Forcing conditions with carefully selected bases like cesium carbonate can be effective for direct SN2 reactions. However, for broader substrate scope, milder conditions, and superior selectivity, reductive amination with sodium triacetoxyborohydride stands out as the premier strategy . For aryl amines, transition-metal-catalyzed methods like the Buchwald-Hartwig amination offer powerful, albeit more complex, solutions. By understanding the electronic and steric factors at play, researchers can confidently select and optimize conditions to synthesize these valuable molecular building blocks.

References

-

Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017). Master Organic Chemistry. [Link]

-

Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

-

New Methods for the Construction of Fluorinated Cyclic Amines and Amides - Nottingham ePrints. Nottingham ePrints. [Link]

-

General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters - ACS Publications. (2019). ACS Publications. [Link]

-

Photocatalytic Reductive Olefin Hydrodifluoroalkylation Enabled by Tertiary Amine Reductants Compatible with Complex Systems - PMC. PMC. [Link]

-

Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. (2021). Reddit. [Link]

-

N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC. (2023). PMC. [Link]

-

Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC - NIH. PMC. [Link]

-

Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. Thieme Chemistry. [Link]

-

Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable. [Link]

-

N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system - OUCI. Osaka University. [Link]

-

Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC. PMC. [Link]

-

Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. PMC. [Link]

-

A rapid method of N-alkylation of amines | Scilit. Scilit. [Link]

-

Challenges and development of enantioconvergent N-alkylation of... - ResearchGate. ResearchGate. [Link]

-

Alkylation of Amines, Part 1: with Alkyl Halides - YouTube. (2020). YouTube. [Link]

-

Photocatalytic C–F alkylation; facile access to multifluorinated arenes - RSC Publishing. (2015). Royal Society of Chemistry. [Link]

-

A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC. PMC. [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

-

New Opportunities to Access Fluorinated Molecules Using Organophotoredox Catalysis via C(sp3)–F Bond Cleavage | JACS Au - ACS Publications. (2025). ACS Publications. [Link]

-

Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Science.gov. [Link]

-

Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. ResearchGate. [Link]

-

Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - MDPI. (2022). MDPI. [Link]

-

R&D work: Alkylation of amines with alkylboronic acids - GalChimia. (2010). GalChimia. [Link]

-

(PDF) An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent - ResearchGate. ResearchGate. [Link]

-

Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents - Chinese Chemical Society. (2024). Chinese Chemical Society. [Link]

-

Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strateg - ResearchGate. (2014). ResearchGate. [Link]

-

N alkylation at sp 3 Carbon Reagent Guide. ACS GCI Pharmaceutical Roundtable. [Link]

-

(PDF) A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate. [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

-

Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

-

Photoredox Polyfluoroarylation of Alkyl Halides via Halogen Atom Transfer - IU Indianapolis ScholarWorks. IU Indianapolis ScholarWorks. [Link]

-

Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation | Semantic Scholar. (2004). Semantic Scholar. [Link]

-

Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. (2010). Wiley Online Library. [Link]

-

Synthesis of Novel Extremely Sterically Hindered Tertiary Alkylamines - ResearchGate. ResearchGate. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chinesechemsoc.org [chinesechemsoc.org]

- 3. reddit.com [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]

Advanced Protocol: 1-(2-Fluoro-6-methoxyphenyl)ethanamine as a Chiral Atropisomeric Scaffold

Part 1: Executive Summary & Strategic Importance

1-(2-Fluoro-6-methoxyphenyl)ethanamine (CAS: 1019602-82-4 [racemic]; 1332581-38-0 [(R)-HCl]) is not merely a building block; it is a conformational anchor . In modern medicinal chemistry, particularly in the development of GnRH antagonists (like Elagolix and Linzagolix) and atropisomeric kinase inhibitors, the "Ortho-Effect" is utilized to lock bioactive conformations.

This molecule features a specific 2,6-disubstitution pattern (Fluoro/Methoxy) combined with a chiral benzylic amine.[1] This architecture serves two critical functions in drug design:

-

Metabolic Blockade: The 2,6-substituents sterically protect the benzylic position from cytochrome P450-mediated oxidation.

-

Atropisomerism Control: When coupled to bulky heteroaryl cores (e.g., uracils, thienopyrimidines), the steric clash forces the phenyl ring out of plane ($ \sim 90^\circ $), often creating an axial chirality axis that increases target selectivity.

This guide details the Ellman’s Sulfinamide Synthesis Protocol for high-enantiomeric excess (ee) production, a self-validating Chiral HPLC method, and handling procedures for this high-value intermediate.

Part 2: Technical Profile & Physical Properties

| Property | Data | Notes |

| IUPAC Name | 1-(2-Fluoro-6-methoxyphenyl)ethanamine | |

| Molecular Formula | C | |

| Molecular Weight | 169.20 g/mol (Free Base) | 205.66 g/mol (HCl Salt) |

| CAS (Racemic) | 1019602-82-4 | |

| CAS ((R)-Isomer) | 1332581-38-0 | Preferred bioactive isomer in many scaffolds |

| Chiral Center | Benzylic Carbon ( | |

| pKa (Calculated) | ~9.2 (Amine) | |

| Solubility | High in MeOH, DMSO, DCM | Low in Hexanes |

| Storage | 2–8°C, Hygroscopic (HCl salt) | Store under Argon/Nitrogen |

Part 3: Asymmetric Synthesis Protocol (Ellman Method)

Rationale: While reductive amination is cheaper, it yields racemic mixtures requiring wasteful resolution. For high-value intermediates, the Ellman Auxiliary approach is the industry standard for generating chiral amines with predictable stereochemistry (>98% ee) and high yields.

Workflow Diagram

The following diagram illustrates the stereoselective pathway using (R)-tert-butanesulfinamide to yield the (R)-amine product.

Caption: Stereoselective synthesis workflow targeting the (R)-enantiomer via sulfinyl imine condensation and reduction.

Detailed Methodology

Step 1: Condensation (Imine Formation)

Objective: Form the chiral N-tert-butanesulfinyl imine.

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser under Nitrogen.

-

Reagents:

-

2'-Fluoro-6'-methoxyacetophenone (1.0 eq, 10 mmol)

-

(R)-2-methylpropane-2-sulfinamide (1.1 eq, 11 mmol)

-

Titanium(IV) ethoxide (Ti(OEt)

) (2.0 eq, 20 mmol) -

Solvent: Anhydrous THF (50 mL)

-

-

Procedure:

-

Dissolve ketone and sulfinamide in THF.

-

Add Ti(OEt)

dropwise (Caution: Exothermic). -

Heat to reflux (70°C) for 16–24 hours. Monitor by TLC (Hexane/EtOAc 3:1). The ketone spot should disappear.

-

-

Workup: Cool to RT. Pour into brine (50 mL) with vigorous stirring. The titanium salts will precipitate as a white slurry. Filter through a Celite pad. Wash the pad with EtOAc. Dry organics over Na

SO

Step 2: Diastereoselective Reduction

Objective: Set the stereocenter.

-

Setup: Dry 250 mL RBF under Nitrogen. Cool to -78°C (Dry ice/Acetone bath).

-

Reagents:

-

Crude Imine (from Step 1) in dry THF (30 mL).

-

L-Selectride (Lithium tri-sec-butylborohydride) (1.0 M in THF, 2.0 eq).

-

-

Procedure:

-

Add L-Selectride dropwise to the cold imine solution over 30 mins.

-

Stir at -78°C for 3 hours.

-

Mechanistic Note: The bulky 2,6-substituents on the phenyl ring combined with the bulky sulfinyl group dictate the hydride attack vector, typically yielding >95:5 diastereomeric ratio (dr).

-

-

Quench: Slowly add MeOH at -78°C. Warm to RT. Partition between water and EtOAc.[2]

Step 3: Cleavage & Salt Formation

-

Procedure: Dissolve the reduced sulfinamide intermediate in MeOH (20 mL).

-

Acidification: Add 4N HCl in Dioxane (5 mL). Stir at RT for 1 hour.

-

Isolation: Concentrate in vacuo. Triturate the resulting solid with diethyl ether to remove non-polar impurities. Filter to collect the white solid: (R)-1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride .

Part 4: Quality Control (Self-Validating Protocol)

Verification of enantiomeric excess (ee) is critical as the "wrong" isomer can have vastly different binding kinetics or toxicity profiles.

Chiral HPLC Method[8][9][10]

-

Column: Daicel Chiralpak AD-H or IA (Amylose-based), 4.6 x 250 mm, 5 µm.

-

Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

-

Note: Diethylamine is mandatory to sharpen the peak of the primary amine.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Phenyl absorption) and 210 nm.

-

Temperature: 25°C.

-

Expected Retention:

-

(S)-Isomer: ~8.5 min

-

(R)-Isomer: ~11.2 min (Verify with racemic standard).

-

-

Acceptance Criteria: ee > 98.0% for pharmaceutical grade.

Part 5: Application Note - The "Ortho-Lock" Mechanism

When using this intermediate to synthesize GnRH antagonists (analogous to Elagolix synthesis), the coupling step usually involves a nucleophilic aromatic substitution (S

Critical Insight: The 2-Fluoro and 6-Methoxy groups create a high rotational energy barrier. Once coupled, the phenyl ring cannot rotate freely past the heterocyclic core. This creates atropisomers .

Atropisomerism Pathway Diagram

Caption: Mechanism of atropisomer formation post-coupling. The 2,6-substitution restricts rotation, locking the bioactive conformation.

Part 6: Safety & Handling

-

Health Hazards: The free base is a skin irritant and potentially harmful if swallowed (H302, H315). The fluoro-substitution increases lipophilicity, potentially enhancing skin absorption.

-

Stability:

-

Free Base: Oxidizes slowly in air (turns yellow). Store under Argon at 4°C.

-

HCl Salt: Stable at RT but hygroscopic. Keep desiccated.

-

-

Spill Protocol: Neutralize spills with dilute sodium bicarbonate before cleaning with ethanol.